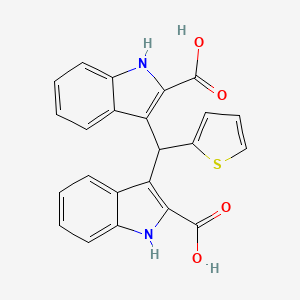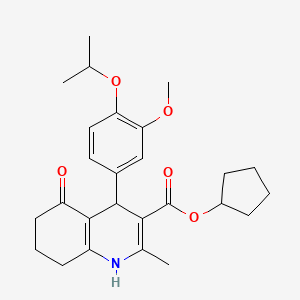![molecular formula C21H14Cl2FN3O B4162615 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4162615.png)
5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol
Übersicht
Beschreibung
5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as CQ, is a synthetic compound that belongs to the class of 4-aminoquinoline derivatives. It was first synthesized in 1934 by Bayer laboratories as an antimalarial drug. CQ has been used for decades as a treatment for malaria, but its use has been limited due to the emergence of drug-resistant strains of the malaria parasite. However, recent studies have shown that CQ has potential applications beyond its antimalarial properties.
Wirkmechanismus
The mechanism of action of 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol is not fully understood, but it is believed to act by inhibiting the heme polymerization process in the malaria parasite, leading to the accumulation of toxic heme and the death of the parasite. In cancer cells, 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol inhibits autophagy, leading to the accumulation of damaged organelles and proteins, which induces apoptosis. In viruses, 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol inhibits the replication of the virus by altering the pH of the endosome, preventing the release of the viral genome into the cytoplasm.
Biochemical and Physiological Effects:
5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been shown to have several biochemical and physiological effects. It inhibits the activity of lysosomal enzymes, leading to the accumulation of lysosomal contents and the inhibition of autophagy. 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. In addition, 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been shown to inhibit the replication of several viruses, including HIV-1, Zika virus, and SARS-CoV-2.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has several advantages for lab experiments, including its low cost, availability, and ease of use. However, 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. In addition, 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been shown to have toxic effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol could focus on its potential applications in the treatment of cancer, viral infections, and autoimmune diseases. In addition, research could focus on developing new derivatives of 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol with improved solubility and reduced toxicity. Finally, research could focus on developing new methods for administering 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol in vivo, such as nanoparticle-based delivery systems.
Wissenschaftliche Forschungsanwendungen
5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been extensively studied for its antimalarial properties, but recent research has shown that it has potential applications in other areas as well. 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have anticancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been shown to have antiviral properties, as it inhibits the replication of several viruses, including HIV-1, Zika virus, and SARS-CoV-2.
Eigenschaften
IUPAC Name |
5-chloro-7-[(2-chloro-6-fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2FN3O/c22-14-6-3-7-16(24)18(14)19(27-17-8-1-2-9-25-17)13-11-15(23)12-5-4-10-26-20(12)21(13)28/h1-11,19,28H,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRHRZANSCEYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC(=C3C=CC=NC3=C2O)Cl)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[4-(benzyloxy)phenoxy]butyl}-1H-benzimidazole](/img/structure/B4162551.png)
![6'-amino-1-benzyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162557.png)
![4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4162564.png)
![N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4162569.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-phenylacetamide](/img/structure/B4162584.png)

![4-[(1-adamantylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4162593.png)

![methyl 3-({[(4-allyl-5-{[(3,4-dichlorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate](/img/structure/B4162606.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4162612.png)
![N-{1-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4162616.png)
![1-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162630.png)
